2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C16H13N3O5S and its molecular weight is 359.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis of Analgesic and Antipyretic Compounds
A green approach in the synthesis of potential analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, has been developed. This environmentally friendly synthesis process contributes to the field of sustainable pharmaceutical manufacturing (Reddy, Reddy, & Dubey, 2014).
Synthesis of Water Soluble Derivatives
Another research focuses on the synthesis of water-soluble derivatives of 2-(1,3-dioxo1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, which could have potential as analgesic compounds. This synthesis process is significant for increasing the bioavailability of pharmaceutical compounds in aqueous solutions (Reddy, Kumari, & Dubey, 2013).
Treatment of Sickle Cell Disease
Compounds including 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivatives have been evaluated for their potential as non-genotoxic in vivo candidate drugs for treating sickle cell disease symptoms, highlighting their potential therapeutic application in genetic blood disorders (dos Santos et al., 2011).
Molecular Recognition and Solid-State Behavior
Research into the molecular recognition and solid-state behavior of related compounds, such as (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide, has been conducted. This study helps understand how these compounds interact at the molecular level, which is crucial for drug formulation and development (Dudek et al., 2018).
Antimicrobial Applications
Some studies focus on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds show promising results as antimicrobial agents, expanding the potential applications of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivatives in combating microbial infections (Darwish et al., 2014).
Electrochemical DNA Hybridization Sensor
The use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) in electrochemical DNA hybridization sensors demonstrates the utility of these compounds in biotechnological applications, such as gene sequencing and diagnostics (Cha et al., 2003).
Ultrasonic Studies on Molecular Interactions
Ultrasonic studies of derivatives of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) in protic and non-protic solvents provide insights into molecular interactions, which are essential for understanding drug transmission and absorption in different environments (Tekade, Tale, & Bajaj, 2019).
Discovery as Potent Inhibitors
The discovery of specific derivatives as potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitors highlights their potential in the treatment of inflammatory diseases and their role in cancer therapy (Man et al., 2009).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c17-25(23,24)11-7-5-10(6-8-11)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20)(H2,17,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHPHQSGXRFEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.